molecular formula C6H10OS B14635733 1,3-Oxathiolane, 2,5-dimethyl-4-methylene- CAS No. 52998-36-4

1,3-Oxathiolane, 2,5-dimethyl-4-methylene-

Cat. No.: B14635733
CAS No.: 52998-36-4
M. Wt: 130.21 g/mol
InChI Key: UCAARQFLJMUIIW-UHFFFAOYSA-N
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Description

1,3-Oxathiolane, 2,5-dimethyl-4-methylene- is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is notable for its unique structure, which includes a methylene group at the 4-position and two methyl groups at the 2 and 5 positions. It is a derivative of 1,3-oxathiolane, a class of compounds known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-oxathiolane, 2,5-dimethyl-4-methylene- typically involves the reaction of mercaptoethanol with formaldehyde under acidic conditions. This method is a common approach for the synthesis of thioacetals, where the sulfur atom is introduced into the ring structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,3-Oxathiolane, 2,5-dimethyl-4-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3-oxathiolane, 2,5-dimethyl-4-methylene- and its derivatives often involves interactions with biological macromolecules. For example, nucleoside analogues containing this compound can inhibit viral replication by targeting viral enzymes such as reverse transcriptase. The sulfur atom in the ring structure can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Uniqueness: 1,3-Oxathiolane, 2,5-dimethyl-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methylene group at the 4-position and the methyl groups at the 2 and 5 positions make it a versatile intermediate for various chemical transformations .

Properties

CAS No.

52998-36-4

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

2,5-dimethyl-4-methylidene-1,3-oxathiolane

InChI

InChI=1S/C6H10OS/c1-4-5(2)8-6(3)7-4/h4,6H,2H2,1,3H3

InChI Key

UCAARQFLJMUIIW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)SC(O1)C

Origin of Product

United States

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